Cas no 2227730-03-0 ((2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine)
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine
- EN300-1766073
- 2227730-03-0
-
- Inchi: 1S/C9H17N3/c1-7(10)4-5-9-6-12(3)11-8(9)2/h6-7H,4-5,10H2,1-3H3/t7-/m1/s1
- InChI Key: PIUXIIVFWRAORH-SSDOTTSWSA-N
- SMILES: N1(C)C=C(C(C)=N1)CC[C@@H](C)N
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.8Ų
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766073-0.05g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 0.05g |
$1764.0 | 2023-09-20 | ||
| Enamine | EN300-1766073-0.1g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 0.1g |
$1849.0 | 2023-09-20 | ||
| Enamine | EN300-1766073-0.25g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 0.25g |
$1933.0 | 2023-09-20 | ||
| Enamine | EN300-1766073-0.5g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 0.5g |
$2017.0 | 2023-09-20 | ||
| Enamine | EN300-1766073-1.0g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 1g |
$2101.0 | 2023-05-23 | ||
| Enamine | EN300-1766073-2.5g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 2.5g |
$4117.0 | 2023-09-20 | ||
| Enamine | EN300-1766073-5.0g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 5g |
$6092.0 | 2023-05-23 | ||
| Enamine | EN300-1766073-10.0g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 10g |
$9032.0 | 2023-05-23 | ||
| Enamine | EN300-1766073-1g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 1g |
$2101.0 | 2023-09-20 | ||
| Enamine | EN300-1766073-5g |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine |
2227730-03-0 | 5g |
$6092.0 | 2023-09-20 |
(2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine
The Chemical Compound CAS No. 2227730-03-0: (2R)-4-(1,3-Dimethyl-1H-Pyrazol-4-Yl)Butan-2-Amine
The compound with CAS number 2227730-03-0, commonly referred to as (2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring system with a chiral butanamine backbone. The presence of the pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazole-containing compounds in drug discovery and development. The (1H-pyrazol-4-yl) moiety in this compound has been shown to exhibit interesting biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. These findings suggest that (2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine could serve as a valuable lead compound for the development of new therapeutic agents.
The stereochemistry of this compound is another critical aspect of its structure. The (R)-configuration at the second carbon atom of the butanamine backbone introduces chirality into the molecule, which can significantly influence its pharmacokinetic properties and interactions with biological targets. Chiral compounds like this one are often prioritized in drug design due to their potential for improved efficacy and reduced side effects compared to their achiral counterparts.
From a synthetic perspective, the preparation of (2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine involves a series of well-established organic reactions. The synthesis typically begins with the formation of the pyrazole ring through condensation reactions involving appropriate starting materials such as aldehydes or ketones. Subsequent steps may include alkylation or acylation reactions to introduce the butanamine side chain and establish the correct stereochemistry at the chiral center.
In terms of applications, this compound has shown promise in several areas. For instance, its ability to act as a ligand in metal coordination chemistry has been explored in recent studies. The nitrogen atoms in both the pyrazole ring and the amine group provide multiple coordination sites, making this compound a potential candidate for use in catalysis or materials science.
Additionally, computational studies have revealed that (2R)-4-(1,3-dimethyl-1H-pyrazol-4-Yl)butan-2-amine exhibits favorable pharmacokinetic properties. Molecular modeling techniques have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) profiles. These predictions suggest that the compound has good bioavailability and could be suitable for oral administration.
One of the most exciting developments involving this compound is its potential role in targeted drug delivery systems. Researchers have investigated its ability to serve as a carrier for therapeutic agents due to its biocompatibility and ability to interact with specific biological receptors. This application could revolutionize how drugs are delivered to target sites within the body, enhancing therapeutic efficacy while minimizing systemic side effects.
In conclusion, CAS No. 2227730-03-YL butan amine represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling techniques, positions it as a valuable tool for future research and development efforts.
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